molecular formula C24H23N3O2S B2368340 4-butoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863593-32-2

4-butoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2368340
CAS No.: 863593-32-2
M. Wt: 417.53
InChI Key: OZSMDTLAGWCWOU-UHFFFAOYSA-N
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Description

4-butoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that features a thiazolo[5,4-b]pyridine moiety. The thiazolo[5,4-b]pyridine scaffold is known for its diverse biological activities, making it a valuable structure in drug discovery .

Preparation Methods

The synthesis of 4-butoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available substancesKey steps in the synthesis may involve Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Industrial production methods would likely optimize these steps for higher yields and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-butoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other thiazolo[5,4-b]pyridine derivatives, such as those with different substituents on the pyridine or thiazole rings. These compounds share the core structure but may have varying biological activities and potencies. For example, compounds with sulfonamide functionalities have shown potent PI3K inhibitory activity . The uniqueness of 4-butoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide lies in its specific substituents, which may confer distinct biological properties and therapeutic potential.

Properties

IUPAC Name

4-butoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-3-4-15-29-18-12-10-17(11-13-18)22(28)26-20-8-5-7-19(16(20)2)23-27-21-9-6-14-25-24(21)30-23/h5-14H,3-4,15H2,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSMDTLAGWCWOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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